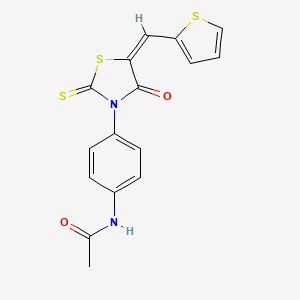
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12N2O2S3 and its molecular weight is 360.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with appropriate aromatic amines. The reaction conditions and reagents can significantly influence the yield and purity of the final product. For example, the use of solvents like ethanol and catalysts can enhance reaction efficiency.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit notable antibacterial properties.
- In Vitro Evaluation : The compound was tested against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that it possesses a minimum effective concentration (EC50) significantly lower than that of standard antibacterial agents such as thiodiazole copper. For instance, one study reported an EC50 value of 156.7 µM for a similar phenylacetamide derivative, indicating strong antibacterial potential .
- Mechanism of Action : Scanning Electron Microscopy (SEM) studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is crucial for understanding how these compounds can be developed into effective antibacterial agents .
| Compound | EC50 (µM) | Comparison Agent | Comparison EC50 (µM) |
|---|---|---|---|
| This compound | 156.7 | Thiodiazole Copper | 545.2 |
Anticancer Activity
The anticancer effects of thiazolidinone derivatives have also been investigated, revealing promising results against various cancer cell lines.
- Cell Line Studies : In vitro tests against A549 (lung cancer) and C6 (glioma) cell lines showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . The mechanisms involved include induction of apoptosis, as evidenced by caspase activation assays.
- Structure-Activity Relationships : SAR studies suggest that modifications at specific positions on the aromatic ring can enhance anticancer activity. For instance, substituents that are electron-withdrawing at the para position have been associated with increased potency against tumor cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 23.5 | A549 |
| Another Derivative | 15.0 | C6 |
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A recent study evaluated a series of thiazolidinone derivatives in agricultural applications to combat bacterial blight in crops. The results showed that compounds similar to this compound significantly reduced disease incidence compared to untreated controls .
- Anticancer Trials : Clinical trials involving thiazolidinones as adjunct therapies in cancer treatment demonstrated improved patient outcomes when combined with traditional chemotherapeutics, emphasizing their potential role in enhancing therapeutic efficacy .
属性
IUPAC Name |
N-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S3/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)21)9-13-3-2-8-22-13/h2-9H,1H3,(H,17,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLQVTUYWTWTHY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














